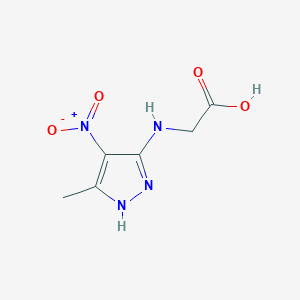
N-(3-methyl-4-nitro-1H-pyrazol-5-yl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methyl-4-nitro-1H-pyrazol-5-yl)glycine: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a methyl group at the 3-position, a nitro group at the 4-position, and a glycine moiety at the 5-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-nitro-1H-pyrazol-5-yl)glycine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Methylation: The methyl group at the 3-position can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
N-(3-methyl-4-nitro-1H-pyrazol-5-yl)glycine can undergo various chemical reactions, including:
Substitution: The methyl group at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
科学的研究の応用
N-(3-methyl-4-nitro-1H-pyrazol-5-yl)glycine has several scientific research applications, including:
作用機序
The mechanism of action of N-(3-methyl-4-nitro-1H-pyrazol-5-yl)glycine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The glycine moiety may also play a role in modulating the compound’s activity by interacting with glycine receptors or transporters .
類似化合物との比較
Similar Compounds
3-methyl-4-nitro-1H-pyrazole: Lacks the glycine moiety, making it less versatile in biological applications.
N-(3-methyl-1H-pyrazol-5-yl)glycine: Lacks the nitro group, which may reduce its reactivity and biological activity.
4-nitro-1H-pyrazole-5-yl)glycine: Lacks the methyl group, which may affect its chemical stability and reactivity.
Uniqueness
N-(3-methyl-4-nitro-1H-pyrazol-5-yl)glycine is unique due to its combination of a nitro group, a methyl group, and a glycine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
生物活性
N-(3-methyl-4-nitro-1H-pyrazol-5-yl)glycine is a compound of growing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound features a pyrazole ring with a methyl and nitro substituent, along with a glycine moiety. The presence of the nitro group is significant as it can undergo bioreduction, leading to reactive intermediates that may interact with cellular components, influencing biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Bioreduction : The nitro group can be reduced to an amino group, potentially enhancing the compound's reactivity and biological effects.
- Glycine Interaction : The glycine component may modulate activity by interacting with glycine receptors or transporters, influencing neurotransmission and other cellular processes .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various pyrazole derivatives found that compounds similar to this compound demonstrated effectiveness against a range of bacterial strains, including E. coli and Bacillus subtilis. The compound's mechanism may involve disruption of bacterial cell membranes, leading to cell lysis .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting potential therapeutic applications in inflammatory diseases .
Neuropharmacological Effects
This compound has been studied for its impact on the central nervous system (CNS). Its interaction with glycine receptors suggests a role in modulating neurotransmission, which may have implications for treating conditions like anxiety and depression .
Case Studies
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Study : A series of pyrazole derivatives were tested against various pathogens. This compound showed notable inhibition against Staphylococcus aureus and Candida albicans, comparable to standard antibiotics .
- Anti-inflammatory Research : In an experimental model of inflammation, this compound significantly reduced edema in carrageenan-induced paw swelling in rats, demonstrating its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O4/c1-3-5(10(13)14)6(9-8-3)7-2-4(11)12/h2H2,1H3,(H,11,12)(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXBUUPMNUPZDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)NCC(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













